4-Nitrocatechol

概要

説明

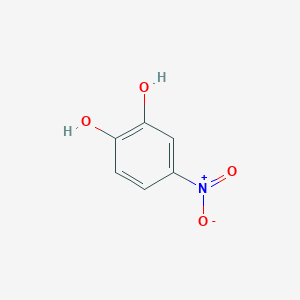

4-Nitrocatechol: is an organic compound with the molecular formula C6H5NO4 . It belongs to the class of nitrophenols, which are characterized by a benzene ring bearing both a hydroxyl group and a nitro group on different carbon atoms. .

準備方法

合成経路と反応条件: 4-ニトロカテコールは、カテコール(1,2-ジヒドロキシベンゼン)のニトロ化によって合成することができます。ニトロ化プロセスは、触媒として硫酸(H2SO4)の存在下、カテコールと硝酸(HNO3)を反応させることを含みます。 反応は通常、副生成物の形成を制御するために低温で行われます .

工業的生産方法: 工業的な設定では、4-ニトロカテコールの生産には、反応条件と収率の一貫性を確保するために、連続フローリアクターの使用が含まれる場合があります。 このプロセスには、硫酸の存在下、カテコール溶液に硝酸を制御された量添加し、続いて再結晶などの精製工程を行って最終生成物を得ることが含まれます .

化学反応の分析

反応の種類: 4-ニトロカテコールは、以下を含むさまざまな化学反応を起こします。

酸化: 2-ヒドロキシ-1,4-ベンゾキノンを生成するために酸化することができます。

還元: ニトロ基はアミノ基に還元され、4-アミノカテコールを生成することができます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウム(KMnO4)または過酸化水素(H2O2)などの試薬を、酸性または塩基性条件下で使用することができます。

還元: ニトロ基の還元は、触媒水素化または塩酸(HCl)中、塩化スズ(II)(SnCl2)などの還元剤の使用によって達成することができます。

主な生成物:

酸化: 2-ヒドロキシ-1,4-ベンゾキノン。

還元: 4-アミノカテコール。

科学的研究の応用

Environmental Applications

4-Nitrocatechol plays a significant role in atmospheric chemistry, particularly in the formation of secondary organic aerosols (SOA).

- Formation Mechanism : It is produced from the reaction of catechol with hydroxyl (OH) and nitrate (NO3) radicals in the presence of nitrogen oxides (NOx). This reaction is crucial for understanding the chemical processes that lead to air pollution and aerosol formation .

- Quantification : Studies have quantified this compound using advanced techniques such as thermal desorption particle beam mass spectrometry and liquid chromatography. The molar yields of this compound from OH and NO3 radical reactions were found to be 0.30 ± 0.03 and 0.91 ± 0.06, respectively .

- Impact on Health : The presence of this compound in aerosols has implications for human health, as these particles can penetrate deep into the lungs and contribute to respiratory issues.

Pharmaceutical Applications

This compound has been investigated for its potential use in pharmaceuticals, particularly in the context of drug formulation and development.

- Antimicrobial Properties : It has shown antibacterial activity against intestinal bacteria, making it a candidate for developing antimicrobial agents .

- Biomarker Potential : As a primary metabolite found in various organisms, including humans and animals, this compound could serve as a biomarker for dietary studies, particularly concerning the consumption of certain foods .

- Analytical Chemistry : The compound is utilized as a spectrophotometric standard due to its known absorbance characteristics at specific wavelengths (λmax at 385 nm and 510 nm), aiding in quantitative analysis in various chemical assays .

Material Science Applications

In material science, this compound is recognized for its utility in synthesizing advanced materials.

- Semiconductors and Nonlinear Optical Materials : Its chemical structure allows it to be used in the production of semiconductors and nonlinear optical materials, which are essential for various electronic applications .

- Magnetic Recording Materials : The compound's properties make it suitable for use in magnetic recording materials, contributing to advancements in data storage technologies .

Case Study 1: Atmospheric Chemistry Research

A study conducted by Lauraguais et al. (2014) investigated the kinetics of gas-phase reactions involving this compound under varying atmospheric conditions. The findings highlighted its role in SOA formation during photochemical smog events, emphasizing the need for further research into its environmental impact.

Case Study 2: Pharmaceutical Development

Research published on the antibacterial properties of nitrocatechols demonstrated that this compound effectively inhibited certain intestinal bacteria. This study supports its potential application in developing new antimicrobial therapies aimed at gut health.

作用機序

4-ニトロカテコールの作用機序には、いくつかの経路が含まれます。

電子とプロトンの移動: カテコールは、硝酸ラジカル(NO3)に電子とプロトンを移動させ、セミキノンラジカルを形成します。

求電子攻撃: 硝酸ラジカルはベンゼン環を攻撃し、シクロヘキサジエニルラジカル中間体を生成します。

ニトロニウムイオン攻撃: 水界面で形成されたニトロニウムイオン(NO2+)は、ベンゼン環を攻撃します

6. 類似化合物の比較

類似化合物:

- 3-ニトロカテコール

- 5-メチル-3-ニトロカテコール

- 4-メチル-5-ニトロカテコール

比較: 4-ニトロカテコールは、ベンゼン環上の特定の置換パターンにより、反応性と用途が異なります。3-ニトロカテコールと5-メチル-3-ニトロカテコールと比較して、4-ニトロカテコールは、光分解速度とヒドロキシルラジカル(OH)および硝酸ラジカル(NO3)に対する反応性が異なります。

類似化合物との比較

- 3-Nitrocatechol

- 5-Methyl-3-nitrocatechol

- 4-Methyl-5-nitrocatechol

Comparison: 4-Nitrocatechol is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications. Compared to 3-nitrocatechol and 5-methyl-3-nitrocatechol, this compound has different photolysis rates and reactivity towards hydroxyl radicals (OH) and nitrate radicals (NO3).

生物活性

4-Nitrocatechol (4-NC) is an aromatic compound that has garnered attention due to its biological activities and environmental significance. This article explores the biological activity of this compound, focusing on its degradation pathways, enzymatic interactions, and potential applications in bioremediation.

This compound is a nitro-substituted derivative of catechol, characterized by the presence of a nitro group (-NO2) at the para position relative to the hydroxyl groups. Its chemical structure can be represented as follows:

1. Enzymatic Degradation

This compound is primarily known for its role in microbial degradation processes. Certain bacteria, such as Burkholderia species, utilize 4-NC as a substrate for biodegradation. The enzymatic pathway involves monooxygenases that catalyze the conversion of 4-NC into less toxic compounds.

- Key Enzymes :

2. Toxicological Effects

While this compound is utilized in various biochemical pathways, it also poses toxicity risks to humans and other organisms. Research indicates that exposure to 4-NC can lead to oxidative stress and cytotoxic effects in human cells.

- Case Study : A study demonstrated that exposure to 4-NC resulted in increased reactive oxygen species (ROS) production, leading to cellular damage in hepatocytes .

Environmental Significance

The environmental persistence of nitrophenolic compounds like 4-NC raises concerns regarding their impact on ecosystems. Their biodegradation is crucial for mitigating pollution from industrial sources.

Biodegradation Pathways

| Compound | Degradation Pathway | Key Organisms |

|---|---|---|

| This compound | Monooxygenation → Hydroxylation | Burkholderia sp. |

| p-Nitrophenol | Two distinct pathways | Gram-positive and Gram-negative bacteria |

Research Findings

Recent studies have focused on the enzymatic mechanisms involved in the degradation of this compound:

- Mechanism of Action : The enzyme protocatechuate 3,4-dioxygenase has been identified as a target for inhibition by this compound, forming a reversible complex that affects substrate oxygenation .

- Bioremediation Potential : Engineered bacterial strains capable of degrading nitrophenolic compounds are being explored for their application in bioremediation strategies to clean up contaminated environments .

特性

IUPAC Name |

4-nitrobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO4/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNPNXSISMKQEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10186804 | |

| Record name | 4-Nitrocatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Nitrocatechol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002916 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3316-09-4 | |

| Record name | 4-Nitrocatechol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3316-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrocatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003316094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrocatechol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03407 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3316-09-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80651 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitrocatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitropyrocatechol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.009 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROCATECHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SW60NG75EN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Nitrocatechol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002916 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

174-176 °C, 174 - 176 °C | |

| Record name | 4-Nitrocatechol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03407 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Nitrocatechol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002916 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the major environmental sources of 4-nitrocatechol?

A1: this compound is primarily generated through biomass burning and fossil fuel combustion. [, ] It is also formed in the atmosphere through the reaction of catechol with hydroxyl (OH) and nitrate (NO3) radicals in the presence of nitrogen oxides (NOx). []

Q2: How does the acidity of atmospheric aqueous phases influence the formation of this compound?

A2: The pH of atmospheric aqueous phases (e.g., cloudwater, fog) significantly affects this compound formation during nitrate-mediated photooxidation of phenolic precursors like catechol. Lower pH levels generally accelerate the reaction rates of guaiacol and catechol, leading to enhanced formation of light-absorbing products, including this compound. []

Q3: How does this compound contribute to brown carbon formation?

A3: this compound is a significant component of atmospheric brown carbon (BrC), a class of organic aerosols that absorb sunlight and impact climate forcing. Its presence in atmospheric aerosols contributes to light absorption, particularly in the near-UV and visible ranges. [, ]

Q4: How is this compound metabolized by bacteria?

A5: Several bacterial species, particularly those belonging to the genera Pseudomonas and Burkholderia, possess the enzymatic machinery to degrade this compound. [, ] One common pathway involves the conversion of this compound to 1,2,4-benzenetriol (BT) by a dioxygenase enzyme. [, ] BT is further metabolized to maleylacetate and then enters the TCA cycle. [, ]

Q5: Does the presence of this compound affect the degradation of other nitroaromatic compounds like 2,4-dinitrotoluene (2,4-DNT)?

A6: Interestingly, while 2,4-DNT-degrading strains can convert 2,6-dinitrotoluene to 3-methyl-4-nitrocatechol, they do not further degrade this compound. Furthermore, the presence of 2,6-DNT can hinder the degradation of 2,4-DNT by these strains. []

Q6: Is the ability to degrade this compound common in all bacteria?

A7: The ability to degrade this compound is not universal in bacteria. Studies have shown variability even within the same genus. For instance, some Burkholderia species degrade 4-nitrophenol via 1,4-benzoquinone and hydroquinone, while others utilize a pathway involving this compound. [] The presence of specific catabolic genes, often located on plasmids, dictates the degradation pathway utilized by a particular strain. [, , , ]

Q7: What enzymes are involved in the initial steps of 4-nitrophenol degradation via this compound?

A8: The initial step in this pathway often involves the conversion of 4-nitrophenol to this compound, catalyzed by monooxygenase enzymes. For example, Bacillus sphaericus JS905 utilizes a two-component monooxygenase system for this transformation. [] Another enzyme, pentachlorophenol-4-monooxygenase from Sphingomonas sp. UG30, has been shown to catalyze the subsequent hydroxylation of this compound to 1,2,4-benzenetriol. []

Q8: Does the enzyme pentachlorophenol-4-monooxygenase play a role in 4-nitrophenol degradation?

A9: While pentachlorophenol-4-monooxygenase can hydroxylate this compound to 1,2,4-benzenetriol, it exhibits limited activity towards 4-nitrophenol itself. [] This suggests that other enzymes are primarily responsible for the initial hydroxylation of 4-nitrophenol in the this compound degradation pathway.

Q9: How does pH influence the enzymatic degradation of this compound?

A10: The pH can significantly influence the activity and stability of enzymes involved in this compound degradation. For instance, the activity of the two-component monooxygenase system from Bacillus sphaericus JS905 responsible for 4-nitrophenol conversion to this compound is pH-dependent. []

Q10: What is the molecular formula and weight of this compound?

A11: The molecular formula of this compound is C6H5NO4, and its molecular weight is 155.10 g/mol. []

Q11: What spectroscopic techniques are useful for characterizing this compound?

A12: Various spectroscopic methods are employed to characterize this compound and its interactions, including UV-Vis absorption spectroscopy, Raman spectroscopy, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). [, , , , , , , ]

Q12: What analytical techniques are used to quantify this compound in environmental samples?

A13: Liquid chromatography with UV detection (HPLC-UV) and gas chromatography-mass spectrometry (GC-MS) are commonly used for the identification and quantification of this compound in environmental samples. [, , ]

Q13: What electrochemical methods can be used to study the formation of this compound?

A14: In situ electrochemical probes have been used to monitor the formation of this compound during the cytochrome c and hydrogen peroxide-mediated hydroxylation of 4-nitrophenol. This method offers high sensitivity and avoids complex extraction procedures. []

Q14: How does this compound interact with metal (hydr)oxide surfaces?

A15: this compound exhibits strong adsorption to metal (hydr)oxide surfaces containing Ti(IV), Fe(III), and Al(III) due to the strong interactions between its phenolate groups and the metal centers. [] The adsorption is influenced by factors such as pH, ionic strength, and the specific type of metal (hydr)oxide. []

Q15: What are the implications of this compound adsorption on mineral surfaces?

A16: The adsorption of this compound onto mineral dust surfaces, common components of atmospheric aerosols, can influence their reactivity and optical properties. [] These interactions can impact the heterogeneous chemistry of the atmosphere and ultimately influence climate.

Q16: What computational chemistry methods are used to study this compound and related compounds?

A17: Quantum chemical calculations are valuable tools for investigating the structural, electronic, and spectroscopic properties of this compound and its complexes. [] These calculations help interpret experimental observations and provide insights into reaction mechanisms.

Q17: Can structure-activity relationship (SAR) models predict the reactivity of this compound derivatives?

A18: SAR models are useful for predicting the reactivity of structurally similar compounds. In the context of nitrocatechols, SAR models have been developed to estimate their reaction rate coefficients with OH radicals based on their structural features. [] These models assist in understanding the atmospheric fate and persistence of these compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。